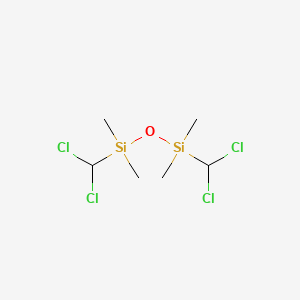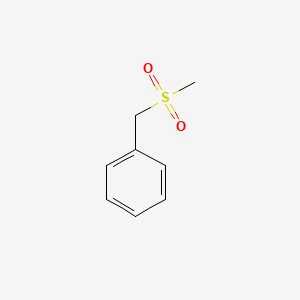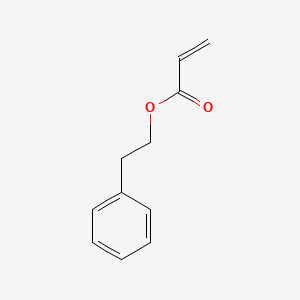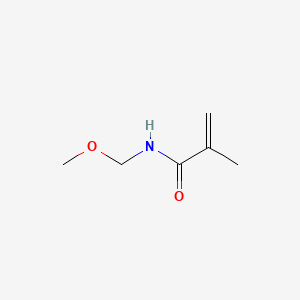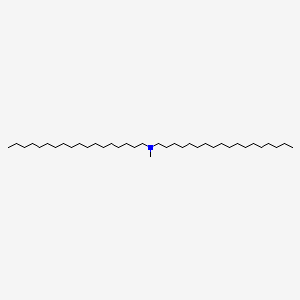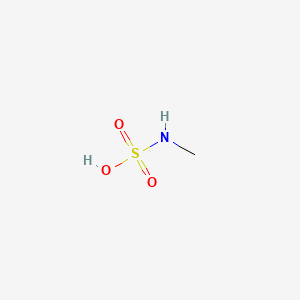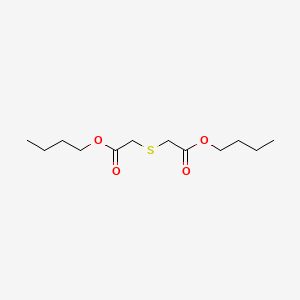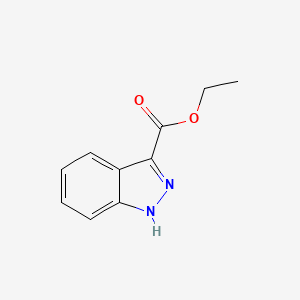
Chlor(trimethoxy)silan
Übersicht
Beschreibung
Chlorotrimethoxysilane is a chemical compound with the molecular formula CHClOSi . It has an average mass of 156.640 Da and a monoisotopic mass of 156.000946 Da .
Synthesis Analysis
Chlorotrimethoxysilane can be synthesized from the corresponding dibromobenzene . The crude product is obtained by distillation at a boiling point of 112 °C .Molecular Structure Analysis
The molecular structure of Chlorotrimethoxysilane consists of carbon, hydrogen, chlorine, oxygen, and silicon atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving Chlorotrimethoxysilane are not detailed in the search results, it’s known that this compound can participate in sol-gel chemistry routes, known for mild and versatile reaction conditions .Physical And Chemical Properties Analysis
Chlorotrimethoxysilane is a liquid at 20 degrees Celsius . It has a boiling point of 112 °C , a flash point of 2 °C , and a specific gravity of 1.12 . Its refractive index is 1.35 .Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung von Nanomaterialien
Chlor(trimethoxy)silan wird häufig zur Oberflächenmodifizierung von Nanomaterialien verwendet. Es fungiert als Silan-Kopplungsmittel, das an die Oberfläche von Nanopartikeln wie Kohlenstoffnanoröhren (CNTs) und Siliziumdioxid-Nanopartikeln (SiO2) binden kann. Diese Modifikation verbessert die Dispersion von Nanopartikeln in verschiedenen Matrizen und verbessert die Grenzfläche zwischen anorganischen Nanopartikeln und organischen Polymeren, was zur Entwicklung von fortschrittlichen Verbundwerkstoffen führt .
Herstellung von mesoporösem Siliziumdioxid
Die Verbindung ist entscheidend für die Herstellung von mesoporösem Siliziumdioxid, Materialien mit hochgeordneten Porenstrukturen. Diese Siliziumdioxidstrukturen finden Anwendungen in der Katalyse, der Wirkstoffabgabe und als Adsorptionsmittel aufgrund ihrer großen Oberfläche und ihres Porenvolumens. This compound trägt zur Bildung dieser Strukturen bei, indem es als Vorläufer dient, der zur Bildung des Siliziumdioxid-Netzwerks beiträgt .
Entwicklung von molekular geprägten Polymeren
Molekular geprägte Polymere (MIPs) sind synthetische Materialien mit spezifischen Erkennungsstellen für Moleküle von Interesse. This compound wird bei der Entwicklung von MIPs für den Proteinnachweis verwendet. Es liefert funktionelle Gruppen, die mit dem Template-Molekül interagieren können und die Bildung selektiver Bindungsstellen innerhalb der Polymermatrix erleichtern .
Pfropfen auf Halloysit-Nanoröhren
Halloysit-Nanoröhren (HNTs) werden mit this compound modifiziert, um HNTs-Cl zu erzeugen, das eine große chemische Aktivität aufweist. Die gepfropften HNTs können als aktive Zentren dienen, die mit anderen Molekülen reagieren, um neue Materialien mit bedeutenden Anwendungen in der chemischen Verfahrenstechnik und Nanotechnologie zu erzeugen. Dieser Prozess beinhaltet verschiedene Parameter wie das Dispersionsmedium, das molare Verhältnis und die Rückflusszeit, um den gewünschten Pfropfgrad zu erreichen .
Synthese von Octasilsesquioxanen
This compound wird bei der Synthese von Octa-(3-chlorpropyl)octasilsesquioxan verwendet, einer Verbindung, die zur Familie der polyedrischen oligomeren Silsesquioxane (POSS) gehört. Diese Materialien haben einzigartige 3D-Käfigstrukturen und werden verwendet, um die thermische Stabilität und die mechanischen Eigenschaften von Polymeren zu verbessern .
Erzeugung von selbstorganisierten Monolagen
Selbstorganisierte Monolagen (SAMs) sind geordnete molekulare Anordnungen, die sich spontan auf Oberflächen bilden. This compound kann SAMs auf verschiedenen Substraten bilden, die verwendet werden, um Oberflächeneigenschaften wie Hydrophobizität, Reaktivität und Biokompatibilität zu modifizieren. Diese modifizierten Oberflächen finden Anwendungen in der Sensortechnologie, in biomedizinischen Geräten und im Korrosionsschutz .
Vorläufer für die Siliziumfällung
In der Materialwissenschaft dient this compound als Vorläufer für die Fällung von Silizium. Diese Anwendung ist entscheidend für die Herstellung von siliziumbasierten Materialien und Geräten, bei denen eine kontrollierte Abscheidung von Silizium erforderlich ist .
Chemisch-technische Anwendungen
Die aktiven Chlorsilan-Gruppen in this compound machen es zu einem wertvollen Reagenz in der chemischen Verfahrenstechnik. Es kann mit verschiedenen organischen und anorganischen Molekülen reagieren, um neue Verbindungen mit maßgeschneiderten Eigenschaften zu erzeugen. Diese Reaktionen sind grundlegend für die Entwicklung von Katalysatoren, Beschichtungen und Funktionsmaterialien für eine Vielzahl von industriellen Anwendungen .
Safety and Hazards
Chlorotrimethoxysilane is highly flammable and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces .
Relevant Papers The paper “Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors” provides valuable information about the synthesis and applications of Chlorotrimethoxysilane .
Wirkmechanismus
Target of Action
Chloro(trimethoxy)silane, also known as Chlorotrimethoxysilane, is a compound primarily used for the preparation of silicone materials . It is an important substance for producing silane coupling agents . The primary targets of Chloro(trimethoxy)silane are surfaces that require modification, particularly in the field of bio- and nano-materials .
Mode of Action
Chloro(trimethoxy)silane interacts with its targets through a process known as silylation . This compound contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These bonds allow Chloro(trimethoxy)silane to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
The biochemical pathways affected by Chloro(trimethoxy)silane are primarily related to the synthesis of silicone materials . The compound’s active silicon-hydrogen bond and hydrolyzable siloxane bonds enable it to participate in various reactions, leading to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The molecular and cellular effects of Chloro(trimethoxy)silane’s action primarily involve the modification of surfaces. Chloro(trimethoxy)silane forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio- and nano- materials . This modification can enhance the properties of the materials, making them more suitable for their intended applications.
Action Environment
The action, efficacy, and stability of Chloro(trimethoxy)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound . Therefore, it is typically stored and used under dry conditions to maintain its stability and effectiveness.
Biochemische Analyse
Biochemical Properties
Chloro(trimethoxy)silane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Thereby, Chloro(trimethoxy)silane can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Molecular Mechanism
Chloro(trimethoxy)silane, as an organosilicon compound, can participate in a variety of chemical reactions. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . These properties allow it to engage in copolymerization, polycondensation, and disproportionation reactions .
Metabolic Pathways
As an organosilicon compound, it is known to participate in a variety of chemical reactions, including copolymerization, polycondensation, and disproportionation reactions .
Eigenschaften
IUPAC Name |
chloro(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJWBYNOWIOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342000 | |
| Record name | Chloro(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4668-00-2 | |
| Record name | Chloro(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?
A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []
Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?
A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.
Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?
A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




